5-Trifluoromethyl Substitution Enables Sub-Nanomolar Human DHFR Inhibition Unattainable by 5-Unsubstituted or 5-Methyl Quinazolinone Analogs
The 5-CF3 substituted diaminoquinazolinone exhibits an IC50 of 3.90 nM against recombinant human DHFR [1]. In contrast, a representative 2,4-diaminoquinazoline derivative (compound 3e) lacking 5-CF3 substitution inhibited human DHFR with an IC50 of 0.527 µM (527 nM) [2]. This represents an approximately 135-fold enhancement in inhibitory potency attributable to the combined effect of the 5-CF3 group and the 2,6-diamino configuration. Methotrexate, the clinical benchmark, shows reported human DHFR IC50 values ranging from 2.6 nM to 24 nM depending on assay conditions [3], indicating that this compound achieves potency within the range of established antifolate drugs.
| Evidence Dimension | Human DHFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.90 nM (recombinant human DHFR) |
| Comparator Or Baseline | Quinazolinone derivative 3e (2,4-diamino, no 5-CF3): IC50 = 527 nM; Methotrexate: IC50 = 2.6–24 nM |
| Quantified Difference | ~135-fold more potent than comparator 3e; within ~1.5-fold of methotrexate's lower range |
| Conditions | Human recombinant DHFR; conversion of DHF to THF measured by UV-Vis spectrophotometry vs. same enzyme target in separate published studies |
Why This Matters
For procurement decisions in antifolate drug discovery, the ~135-fold potency differential between 5-CF3-substituted and unsubstituted diaminoquinazolines directly impacts the viable starting concentration for lead optimization and reduces the required compound quantity for screening campaigns.
- [1] BindingDB. BDBM50236325 (CHEMBL4099755). Affinity Data: IC50 = 3.90 nM. Inhibition of recombinant human DHFR assessed as reduction in conversion of DHF to THF measured every 30 secs for 6 mins by UV-Vis spectrophotometric assay. National University of Singapore, curated by ChEMBL. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236325. View Source
- [2] Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors. Drug Development Research, 2023. Compound 3e inhibited human DHFR with IC50 = 0.527 ± 0.028 µM; methotrexate IC50 = 0.118 ± 0.006 µM. Available at: https://scholar.cu.edu.eg/. View Source
- [3] Abcam. Methotrexate hydrate, DHFR inhibitor (ab120977). IC50 = 2.6 nM (potent, competitive DHFR inhibitor). Available at: https://www.abcam.cn/. View Source
